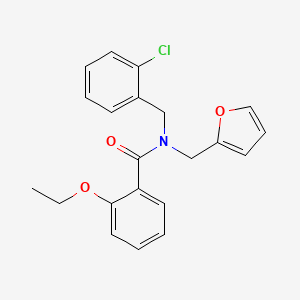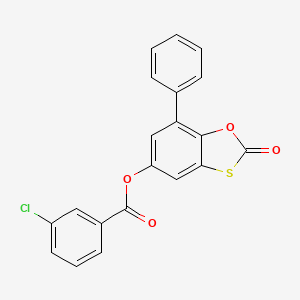![molecular formula C23H20N4O4 B11414881 7-[2-(3,4-dimethoxyphenyl)ethyl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11414881.png)
7-[2-(3,4-dimethoxyphenyl)ethyl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[2-(3,4-ジメトキシフェニル)エチル]-13-メチル-2,6-ジオキソ-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボニトリルは、ユニークな三環式構造を持つ複雑な有機化合物です。
2. 製法
合成経路と反応条件
7-[2-(3,4-ジメトキシフェニル)エチル]-13-メチル-2,6-ジオキソ-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボニトリルの合成は、一般的に容易に入手可能な前駆体から始まり、複数の段階を伴います。一般的な経路の1つは、次の段階を含みます。
三環式コアの形成: この段階では、適切な前駆体を酸性または塩基性条件下で環化させて、三環式コア構造を形成します。
ジメトキシフェニル基の導入: この段階では、パラジウム触媒クロスカップリング反応を用いて、三環式コアと3,4-ジメトキシフェニルエチル基をカップリングします。
三環式コアの官能基化:
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するために合成経路の最適化が必要になる場合があります。これには、反応条件をより適切に制御し、スケーラビリティを向上させる連続フローリアクターの使用が含まれる可能性があります。
3. 化学反応解析
反応の種類
7-[2-(3,4-ジメトキシフェニル)エチル]-13-メチル-2,6-ジオキソ-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボニトリルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用できます。
置換: 求核置換反応および求電子置換反応は、官能基を導入または置換するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: 一般的な試薬には、ハロゲン化物やアミンやアルコールなどの求核剤があります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸を生じさせる可能性がありますが、還元はアルコールまたはアミンを生じさせる可能性があります。
4. 科学研究への応用
7-[2-(3,4-ジメトキシフェニル)エチル]-13-メチル-2,6-ジオキソ-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボニトリルには、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素や受容体との相互作用など、潜在的な生物活性について研究されています。
医学: この化合物は、抗炎症作用や抗がん作用など、潜在的な治療特性について調査されています。
産業: ポリマーやコーティングなど、ユニークな特性を持つ新素材の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3,4-dimethoxyphenyl)ethyl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the tricyclic core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core structure.
Introduction of the dimethoxyphenyl group: This step involves the coupling of the tricyclic core with a 3,4-dimethoxyphenyl ethyl group using a palladium-catalyzed cross-coupling reaction.
Functionalization of the tricyclic core:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
7-[2-(3,4-dimethoxyphenyl)ethyl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
7-[2-(3,4-dimethoxyphenyl)ethyl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
7-[2-(3,4-ジメトキシフェニル)エチル]-13-メチル-2,6-ジオキソ-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボニトリルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的に結合し、その活性を調節することで、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定のアプリケーションとコンテキストによって異なります。
6. 類似の化合物との比較
類似の化合物
- 7-(3-エトキシプロピル)-6-イミノ-13-メチル-2-オキソ-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボニトリル
- 7-[2-(3,4-ジメトキシフェニル)エチル]-6-イミノ-2-オキソ-N-プロプ-2-エニル-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボキサミド
独自性
7-[2-(3,4-ジメトキシフェニル)エチル]-13-メチル-2,6-ジオキソ-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボニトリルは、その特定の三環式構造と3,4-ジメトキシフェニルエチル基の存在により、独特です。この特徴の組み合わせにより、この化合物は、類似の化合物と比較して、明確な化学的および生物学的特性を示します。
類似化合物との比較
Similar Compounds
- 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- 7-[2-(3,4-Dimethoxyphenyl)ethyl]-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
7-[2-(3,4-dimethoxyphenyl)ethyl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is unique due to its specific tricyclic structure and the presence of the 3,4-dimethoxyphenyl ethyl group. This combination of features gives the compound distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C23H20N4O4 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
7-[2-(3,4-dimethoxyphenyl)ethyl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C23H20N4O4/c1-14-4-7-20-25-21-17(23(29)27(20)13-14)11-16(12-24)22(28)26(21)9-8-15-5-6-18(30-2)19(10-15)31-3/h4-7,10-11,13H,8-9H2,1-3H3 |
InChIキー |
XMTLHVZSUVFIBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=O)N3CCC4=CC(=C(C=C4)OC)OC)C#N)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Adamantan-1-YL)-4-chloro-5-[(2-hydroxyethyl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B11414807.png)
![7-(3-ethoxy-4-methoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11414815.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B11414832.png)
![Methyl 3-[4-(4-methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanoate](/img/structure/B11414841.png)
![5-chloro-2-(propylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B11414843.png)
![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11414849.png)
![2-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid](/img/structure/B11414861.png)

![6,7-dimethyl-1'-(prop-2-en-1-yl)-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11414870.png)
![2-(6-methyl-1-benzofuran-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11414873.png)
![5-(2-chlorophenyl)-6-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11414879.png)

![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11414895.png)
